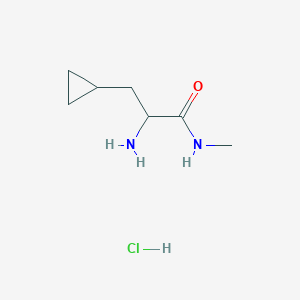

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-7(10)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDMLJWCWGFQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as a pharmacological agent. Notable applications include:

- Anti-inflammatory Properties: Studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Analgesic Effects: Research has shown that compounds with similar structures can provide pain relief, suggesting that 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride might also possess analgesic properties.

Biological Interactions

This compound has been investigated for its interactions with biological macromolecules:

- Protein Binding Studies: The binding affinity of the compound to proteins can influence its biological activity. For instance, modifications to the structure have shown varying degrees of potency in inhibiting specific protein targets, such as BCL6, which is implicated in cancer .

- Enzyme Inhibition: The compound has been evaluated as a potential inhibitor of enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies .

Chemical Synthesis and Material Science

In synthetic chemistry, this compound serves as a valuable building block:

- Synthesis of Complex Molecules: Its unique structure allows it to be utilized in the synthesis of more complex organic molecules through various chemical reactions such as amidation and cyclopropanation reactions.

- Material Development: The compound's properties can be exploited in the development of new materials with specific functionalities, potentially leading to innovations in polymer science and nanotechnology .

Structure-Activity Relationship (SAR) Studies

Understanding how modifications to the chemical structure affect biological activity is crucial for drug development:

- Optimization of Potency: Research has focused on modifying the amide group or cyclopropyl substituents to enhance potency against specific biological targets. For example, variations in the cyclopropyl group have been shown to impact binding affinity and activity significantly .

Case Study 1: BCL6 Inhibition

A study investigated the optimization of inhibitors targeting BCL6 using this compound as a scaffold. Modifications led to compounds with improved potency (IC50 values reaching as low as 0.082 μM) and better passive permeability, demonstrating the importance of structural tweaks in drug design .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory potential of related compounds derived from this amide. The findings suggested that certain derivatives could effectively reduce inflammation markers in vitro, indicating a promising avenue for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride include:

- 2-amino-3-cyclopropyl-N-methylpropanamide

- 2-amino-3-cyclopropylpropanamide

- 2-amino-3-cyclopropyl-N-ethylpropanamide

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-3-cyclopropyl-N-methylpropanamide hydrochloride, also known as (S)-2-amino-3-cyclopropyl-N-methyl-propionamide hydrochloride, is a chemical compound with unique structural features that confer specific biological activities. This compound is characterized by the presence of an amino group, a cyclopropyl moiety, and a propionamide structure, which contribute to its potential applications in medicinal chemistry and biological research.

Structure and Composition

- Molecular Formula : C7H14N2O·HCl

- IUPAC Name : (2S)-2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride

- Molecular Weight : 162.66 g/mol

Physical Properties

The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as a modulator of specific receptors or enzymes, influencing cellular pathways and biological responses. For instance, its structural similarity to known modulators suggests potential interactions with ion channels and transporters.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, potentially useful in treating conditions like arthritis.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects in various animal models.

- Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

In Vitro Studies

A study focused on the compound's ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria demonstrated that high concentrations (50 µM) resulted in approximately 50% inhibition of secretion, suggesting its role as a T3SS inhibitor .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 2-Amino-3-cyclopropyl-propionamide | Lacks N-methyl group | Reduced reactivity |

| N-Methyl-2-amino-propionamide | Lacks cyclopropyl group | Altered binding affinity |

This table illustrates how the presence of both the cyclopropyl and N-methyl groups enhances the compound's biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and amide proton signals (δ 6.5–8.5 ppm). Mass spectrometry (ESI or EI) validates molecular weight (e.g., [M+H]⁺ peak). Cross-validate results with elemental analysis for chloride content .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodology : Store lyophilized samples at –20°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropyl group or amide bond. For solutions, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis. Stability under acidic/basic conditions can be assessed using accelerated stress testing (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) .

Q. How is this compound typically synthesized?

- Methodology : A common route involves coupling 3-cyclopropylpropanoic acid derivatives with N-methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by HCl salt formation. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical. Reaction progress is monitored by TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes using computational reaction design?

- Methodology : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclopropyl ring strain effects). Tools like Gaussian or ORCA predict thermodynamic feasibility. Combine with statistical Design of Experiments (DoE) to screen variables (temperature, catalyst load) and minimize trial runs. Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s approach) enhance efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Standardize assay protocols (e.g., fixed concentrations, cell lines, and incubation times). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanisms. Meta-analysis of published data should account for variables like impurity profiles (e.g., residual solvents affecting IC₅₀ values). Cross-reference with structural analogs (e.g., phenyl vs. cyclopropyl derivatives) to isolate substituent effects .

Q. How can molecular dynamics simulations predict interactions of this compound with biological targets?

- Methodology : Dock the compound into target protein structures (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Simulate binding modes with AMBER or GROMACS, focusing on hydrogen bonds (amide NH to active-site residues) and hydrophobic interactions (cyclopropyl ring with pocket residues). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use PPE (nitrile gloves, lab coats), fume hoods for weighing, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste channels (incineration recommended). Acute toxicity testing (LD₅₀ in rodents) and MSDS review are mandatory prior to use .

Q. How can researchers design dose-response studies for this compound in preclinical models?

- Protocol : Administer via intraperitoneal injection (1–100 mg/kg in saline) in rodent models. Measure pharmacokinetics (plasma half-life via LC-MS/MS) and pharmacodynamics (target engagement via Western blot). Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Include positive/negative controls (e.g., structurally related inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.